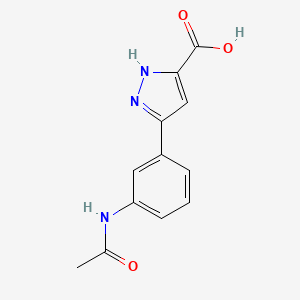

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-7(16)13-9-4-2-3-8(5-9)10-6-11(12(17)18)15-14-10/h2-6H,1H3,(H,13,16)(H,14,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHZYXZLBDSPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661694 | |

| Record name | 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240061-39-5 | |

| Record name | 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive, technically detailed methodology for the synthesis of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process.

Introduction and Retrosynthetic Analysis

The target molecule, 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid, possesses a pyrazole core, a key pharmacophore in numerous therapeutic agents. The synthetic strategy outlined herein is a robust and well-established pathway that proceeds through a Claisen condensation followed by a Knorr pyrazole synthesis. This approach offers high efficiency and regiochemical control.

A retrosynthetic analysis reveals a logical disconnection strategy. The pyrazole ring can be formed via the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. This key intermediate, an ethyl 2,4-dioxo-4-(3-acetamidophenyl)butanoate, can be synthesized through a Claisen condensation of 3'-aminoacetophenone with diethyl oxalate, after protection of the amino group.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway Overview

The forward synthesis is a three-step process commencing with the protection of the amino group of 3'-aminoacetophenone, followed by the construction of the pyrazole ring, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 3'-Acetylaminoacetophenone (Starting Material)

Rationale: The acetylation of the amino group in 3'-aminoacetophenone serves to protect it from participating in undesired side reactions during the subsequent Claisen condensation. Acetic anhydride is a common and efficient acetylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3'-Aminoacetophenone | 135.16 | 13.52 g | 0.1 |

| Acetic Anhydride | 102.09 | 11.23 mL | 0.12 |

| Pyridine | 79.10 | 9.7 mL | 0.12 |

| Dichloromethane (DCM) | - | 100 mL | - |

| 1 M HCl | - | As needed | - |

| Saturated NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3'-aminoacetophenone in dichloromethane.

-

Add pyridine to the solution and cool the flask in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3'-acetylaminoacetophenone as a solid.

Part 2: Synthesis of Ethyl 2,4-dioxo-4-(3-acetamidophenyl)butanoate

Rationale: This step employs a Claisen condensation, a carbon-carbon bond-forming reaction, to construct the 1,3-dicarbonyl moiety essential for pyrazole synthesis.[1][2] Sodium ethoxide, a strong base, deprotonates the α-carbon of the 3'-acetylaminoacetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl of diethyl oxalate.[3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3'-Acetylaminoacetophenone | 177.19 | 8.86 g | 0.05 |

| Diethyl Oxalate | 146.14 | 7.9 mL | 0.06 |

| Sodium Ethoxide | 68.05 | 4.08 g | 0.06 |

| Absolute Ethanol | - | 100 mL | - |

| 1 M H₂SO₄ | - | As needed | - |

| Diethyl Ether | - | As needed | - |

Procedure:

-

In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add 3'-acetylaminoacetophenone and stir until dissolved.

-

Add diethyl oxalate dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux for 6 hours. A precipitate should form.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath and acidify with 1 M H₂SO₄ to a pH of 2-3.

-

Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry to obtain ethyl 2,4-dioxo-4-(3-acetamidophenyl)butanoate.

Part 3: Synthesis of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

Rationale: This final stage involves two key transformations: the Knorr pyrazole synthesis and saponification. The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to form a pyrazole.[5][6][7] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8] Subsequent saponification of the ethyl ester with a strong base like sodium hydroxide affords the target carboxylic acid.[9]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2,4-dioxo-4-(3-acetamidophenyl)butanoate | 277.26 | 5.55 g | 0.02 |

| Hydrazine Hydrate | 50.06 | 1.1 mL | 0.022 |

| Glacial Acetic Acid | - | 50 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | 2.4 g | 0.06 |

| Ethanol | - | 50 mL | - |

| Water | - | 50 mL | - |

| 2 M HCl | - | As needed | - |

Procedure:

-

Pyrazole Formation: In a 100 mL round-bottom flask, dissolve ethyl 2,4-dioxo-4-(3-acetamidophenyl)butanoate in glacial acetic acid.

-

Add hydrazine hydrate to the solution and heat the mixture at reflux for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid, which is the ethyl ester of the target compound, by vacuum filtration.

-

Saponification: Without further purification, transfer the crude ethyl 5-(3-acetylaminophenyl)-1H-pyrazole-3-carboxylate to a flask containing a solution of sodium hydroxide in a 1:1 mixture of ethanol and water.

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 2 M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the synthesized molecule.

-

¹³C NMR: To verify the carbon skeleton.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify key functional groups (e.g., C=O, N-H, O-H).

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hydrazine hydrate is toxic and corrosive; handle with extreme care.

-

Sodium ethoxide is a strong base and is moisture-sensitive.

References

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

ResearchGate. Knorr Pyrazole Synthesis. [Link]

-

ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]

-

RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

-

PMC - NIH. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]

-

ResearchGate. (2025). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

Organic Syntheses Procedure. 4. [Link]

-

Publication: Synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. [Link]

-

ResearchGate. Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or.... [Link]

-

Yale Chemistry Department. PS8-S05-2. [Link]

-

Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [Link]

-

ResearchGate. (2025). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

OpenStax. (2023). 23.8 Mixed Claisen Condensations. [Link]

-

ResearchGate. (2025). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

Willson Research Group. (2019). The Claisen Condensation. [Link]

-

Organic Syntheses Procedure. 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester. [Link]

-

PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

-

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 5. jk-sci.com [jk-sci.com]

- 6. name-reaction.com [name-reaction.com]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive technical overview of the synthesis and characterization of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid , a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and anticancer activities.[1] This document outlines the logical steps for its preparation and the analytical techniques required for its thorough characterization, aimed at researchers, scientists, and professionals in the field of drug discovery.

Introduction and Rationale

The unique structural features of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid, combining a pyrazole-3-carboxylic acid moiety with an acetylaminophenyl substituent, make it a compelling candidate for biological screening. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are known to be synthetically versatile. The carboxylic acid group provides a handle for further chemical modifications, such as amide or ester formation, enabling the exploration of structure-activity relationships (SAR). The acetylaminophenyl group can influence the molecule's polarity, solubility, and potential for hydrogen bonding interactions with biological targets.

Molecular Structure:

Caption: Chemical structure of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid.

Synthesis Pathway

A logical and efficient synthesis of the target compound involves a two-step process: the formation of the pyrazole ring system followed by the acetylation of the amino group. This approach is advantageous as it avoids potential side reactions that could occur if the acetylamino group were present during the pyrazole synthesis.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 5-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid

The synthesis of the pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[2] In this proposed synthesis, the intermediate 5-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1276540-79-4) can be prepared from 3-aminobenzaldehyde and diethyl oxalate.

Protocol:

-

Condensation: To a solution of 3-aminobenzaldehyde in a suitable solvent such as ethanol, add an equimolar amount of diethyl oxalate.

-

Cyclization: Add hydrazine hydrate to the reaction mixture and reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the completion of the cyclization, the resulting ester is hydrolyzed to the carboxylic acid by adding a base, such as sodium hydroxide, and heating the mixture.

-

Work-up and Purification: The reaction mixture is cooled and acidified to precipitate the product. The crude product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Acetylation

The final step is the acetylation of the amino group of the intermediate. This is a standard transformation that can be achieved using various acetylating agents.[3]

Protocol:

-

Reaction Setup: Suspend 5-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid in a suitable solvent, such as acetic acid or an inert solvent like dichloromethane.

-

Acetylation: Add an excess of acetic anhydride or acetyl chloride to the suspension. If acetyl chloride is used, a base such as triethylamine should be added to neutralize the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Isolation and Purification: The product can be isolated by pouring the reaction mixture into cold water, which will precipitate the acetylated product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Physicochemical Characterization

The following table summarizes the key physicochemical properties of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid.

| Property | Value | Source |

| CAS Number | 1240061-39-5 | [4][5][6][7] |

| Molecular Formula | C₁₂H₁₁N₃O₃ | [4][6] |

| Molecular Weight | 245.24 g/mol | [6] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Melting Point | Not available in literature | - |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (predicted) | General knowledge |

| IUPAC Name | 5-(3-acetamidophenyl)-1H-pyrazole-3-carboxylic acid | [4] |

Spectroscopic Analysis

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The expected signals in the ¹H NMR spectrum (predicted in DMSO-d₆) are:

-

A singlet for the pyrazole C-H proton.

-

A singlet for the acetyl methyl protons.

-

Aromatic protons of the phenyl ring, appearing as multiplets or distinct signals depending on their coupling patterns.

-

A broad singlet for the pyrazole N-H proton.

-

A singlet for the amide N-H proton.

-

A broad singlet for the carboxylic acid O-H proton.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the pyrazole and phenyl rings, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8]

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 3300-2500 (broad) | Stretching vibration |

| N-H (Amide and Pyrazole) | 3300-3100 | Stretching vibration |

| C=O (Carboxylic acid) | 1725-1700 | Stretching vibration |

| C=O (Amide) | 1680-1630 | Stretching vibration (Amide I band) |

| C=N, C=C (Aromatic) | 1600-1450 | Ring stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 245.24).

-

High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass of the molecular ion, confirming the elemental composition.

Chromatographic Purity

The purity of the synthesized compound should be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile (both containing a small amount of a modifier like formic acid or trifluoroacetic acid) is recommended. The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: Analytical workflow for characterization.

Potential Biological Significance

While specific biological activity for 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid has not been extensively reported, the pyrazole nucleus is a key feature in many pharmaceuticals. For instance, Celecoxib, an anti-inflammatory drug, contains a pyrazole ring. The presence of the carboxylic acid and acetylamino groups provides opportunities for diverse interactions with biological macromolecules, making this compound a valuable candidate for screening in various disease models, particularly in areas where pyrazole derivatives have shown promise.

Conclusion

This technical guide outlines a systematic approach to the synthesis and comprehensive characterization of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid. The proposed synthetic route is based on well-established chemical transformations, and the analytical methods described are standard practices in chemical research and drug development. The detailed characterization of this molecule is a critical step towards understanding its chemical properties and exploring its potential as a lead compound in medicinal chemistry.

References

-

Mert, S., & Kazaz, C. (2010). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 75(12), 1625-1632. [Link]

-

PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 884-892. [Link]

-

Das, B., et al. (2013). One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal of Applied Chemistry, 5(5), 30-34. [Link]

-

ChemSigma. (n.d.). 5-(3-ACETYLAMINOPHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Claramunt, R. M., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 13(7), 3053-3064. [Link]

-

Tülü, M., et al. (2019). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1179, 73-83. [Link]

-

Abdel-Wahab, B. F., et al. (2013). Utilization of N-Acyl Compounds for the Synthesis of tricyclic and Bridged Heterocyclic Compounds. Research & Reviews: Journal of Chemistry, 2(3), 1-6. [Link]

-

Angeli, A., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(14), 4345-4352. [Link]

-

Chemcess. (2023, September 20). Acylation Of Aromatic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Sławiński, J., et al. (2012). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. European Journal of Medicinal Chemistry, 55, 279-288. [Link]

-

Mert, S., & Kazaz, C. (2010). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. ResearchGate. Retrieved from [Link]

-

Koç, L. Y., & Kazaz, C. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artvin Çoruh Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 9(1), 1-10. [Link]

-

Europe PMC. (n.d.). Synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Slaninova, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3192. [Link]

-

Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 903-909. [Link]

-

PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid - 1240061-39-5 | VulcanChem [vulcanchem.com]

- 5. 1240061-39-5 5-(3-ACETYLAMINOPHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID [chemsigma.com]

- 6. 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid - CAS:1240061-39-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutics. Among these, the pyrazole ring system has emerged as a "privileged scaffold" due to its presence in numerous blockbuster drugs, including the anti-inflammatory celecoxib and sildenafil for erectile dysfunction.[1][2] The inherent biological activities of pyrazole derivatives are vast, spanning applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4] The incorporation of a carboxylic acid moiety onto the pyrazole core further enhances its utility, providing a crucial handle for synthetic modifications such as esterification and amidation, which are pivotal for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][5]

This guide focuses on a specific, yet highly promising derivative: 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid (CAS No: 1240061-39-5).[6][7] This molecule uniquely combines three key functional groups: the biologically active pyrazole ring, a versatile carboxylic acid, and an acetylaminophenyl group that can engage in hydrogen bonding and other interactions with biological targets. Understanding the chemical properties of this compound is paramount for researchers aiming to leverage its potential in drug design and development. This document provides a comprehensive overview of its synthesis, physicochemical properties, spectral characteristics, and reactivity, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and spectroscopic properties is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 1240061-39-5 | [6][7][8] |

| Molecular Formula | C12H11N3O3 | [6][7] |

| Molecular Weight | 245.238 g/mol | [7] |

| IUPAC Name | 5-(3-acetamidophenyl)-1H-pyrazole-3-carboxylic acid | [7] |

| SMILES | CC(=O)NC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O | [7] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Storage | Sealed in a dry environment at room temperature. | [8] |

Proposed Synthetic Pathway and Experimental Protocol

The proposed two-step synthesis is as follows:

-

Step 1: Claisen Condensation to form the 4-(3-acetylaminophenyl)-2,4-dioxobutanoic acid intermediate.

-

Step 2: Cyclocondensation with Hydrazine to form the final pyrazole ring.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. echemi.com [echemi.com]

- 7. 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid - 1240061-39-5 | VulcanChem [vulcanchem.com]

- 8. 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid - CAS:1240061-39-5 - Sunway Pharm Ltd [3wpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

The Pharmacological Potential of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful development as therapeutic agents for a wide array of human diseases.[1][2][3] The inherent structural features of the pyrazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has rendered pyrazole-containing compounds as potent agents with activities spanning anti-inflammatory, anticancer, antimicrobial, and antiviral domains.[4][5][6] This guide delves into the prospective biological activities of a specific derivative, 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid, by synthesizing data from structurally related compounds and outlining experimental approaches for its comprehensive evaluation.

Inferred Biological Activity Profile

While direct experimental data for 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid is not extensively available in the public domain, a robust profile of its potential biological activities can be inferred from the extensive research on analogous compounds. The presence of the 5-aryl and 3-carboxylic acid moieties on the pyrazole core suggests several promising avenues for therapeutic intervention.

Potential as an Anti-Inflammatory Agent

A significant body of research supports the anti-inflammatory potential of pyrazole derivatives.[3][4] Several established nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[2] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Causality behind Experimental Choices: The presence of the carboxylic acid group in the target molecule is a key feature often associated with the binding of NSAIDs to the active site of COX enzymes. Therefore, a logical first step is to assess the compound's ability to inhibit COX-1 and COX-2.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a well-established method to determine the inhibitory potential of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Compound Incubation: Add varying concentrations of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid (solubilized in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., indomethacin).

-

Enzyme Addition: Add the respective COX enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a defined incubation time (e.g., 2 minutes), terminate the reaction by adding a solution of HCl.

-

Quantification of Prostaglandin E2 (PGE2): Measure the amount of PGE2 produced using a commercially available Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Logical Relationship: COX Inhibition Pathway

Caption: Inhibition of COX enzymes by the test compound blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Prospective Anticancer Activity

The pyrazole scaffold is a common feature in a multitude of compounds designed as anticancer agents.[3][6] These derivatives often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] The 5-aryl substitution on the pyrazole ring can facilitate interactions with the ATP-binding pocket of various kinases.

Causality behind Experimental Choices: Given the prevalence of pyrazole-based kinase inhibitors, a primary screen against a panel of cancer-relevant kinases is a logical starting point. Furthermore, assessing the compound's cytotoxic effects on various cancer cell lines is essential to determine its potential as a therapeutic agent.

Experimental Protocol: Kinase Inhibition Assay (Generic)

This protocol provides a framework for assessing the inhibitory activity of the compound against a specific protein kinase.

Methodology:

-

Reagents: Obtain the purified kinase, its specific substrate, ATP, and a suitable buffer system.

-

Assay Plate Preparation: In a 96-well or 384-well plate, add the test compound at various concentrations.

-

Kinase Reaction: Add the kinase and its substrate to the wells.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow for substrate phosphorylation.

-

Detection: Use a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP. Common methods include fluorescence, luminescence, or radioactivity-based assays.

-

Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Experimental Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway: Potential Kinase Inhibition

Caption: The compound may inhibit receptor tyrosine kinases, disrupting signaling pathways that promote cancer cell proliferation and survival.

Carbonic Anhydrase Inhibition

Derivatives of 5-aryl-1H-pyrazole-3-carboxylic acid have been identified as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII.[8][9][10] These isoforms are tumor-associated and play a role in pH regulation and tumor progression, making them attractive targets for cancer therapy.

Causality behind Experimental Choices: The structural similarity of the target compound to known carbonic anhydrase inhibitors warrants an investigation into its activity against various CA isoforms. A stopped-flow CO2 hydrase assay is the gold standard for measuring CA activity.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified human CA isoforms (e.g., I, II, IX, XII) and a CO2-saturated solution.

-

Assay Buffer: Use a pH indicator-containing buffer (e.g., Tris-HCl with bromothymol blue).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

-

Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution in a stopped-flow spectrophotometer.

-

Monitoring pH Change: Monitor the change in absorbance of the pH indicator as the CO2 is hydrated to carbonic acid, leading to a drop in pH.

-

Data Analysis: Calculate the initial rate of the reaction. Determine the Ki (inhibition constant) by fitting the data to appropriate enzyme inhibition models.

Quantitative Data Summary of Related Compounds

The following table summarizes the inhibitory activities of some 5-aryl-1H-pyrazole-3-carboxylic acid derivatives against human carbonic anhydrase isoforms. This data provides a benchmark for the potential potency of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid.

| Compound (Substitution on 5-phenyl ring) | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Reference |

| Unsubstituted | >50 | >50 | 25.3 | 4.5 | [10] |

| 4-Methyl | >50 | >50 | 18.2 | 4.2 | [10] |

| 4-Ethyl | >50 | >50 | 15.1 | 4.0 | [10] |

| 4-Isopropyl | >50 | >50 | 12.3 | 4.1 | [10] |

| 4-tert-Butyl | >50 | >50 | 10.2 | 4.0 | [10] |

Conclusion and Future Directions

While the biological activity of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid has not been explicitly detailed, the extensive body of literature on the pyrazole scaffold and its derivatives provides a strong foundation for predicting its pharmacological potential. The presence of the 5-aryl and 3-carboxylic acid moieties suggests promising avenues for investigation, particularly in the areas of anti-inflammatory, anticancer, and carbonic anhydrase inhibitory activities. The experimental protocols and conceptual frameworks presented in this guide offer a systematic approach for the comprehensive evaluation of this and other novel pyrazole derivatives. Further research, including synthesis and rigorous biological testing, is warranted to fully elucidate the therapeutic potential of this compound and to pave the way for the development of new and effective therapeutic agents.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- ResearchGate. (n.d.).

- Gürsoy, E. A., & Güzeldemirci, N. U. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 19(5), 5646–5677.

- Fathima, A., & Shanthi, G. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 10(6), 398-406.

- Gantsev, S. K., Kazyeva, E. V., Islamova, L. V., & Zinchenko, S. V. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(15), 2978-2981.

- Meddocs Publishers. (2021).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Pharmaceuticals, 14(8), 756.

- Gantsev, S. K., Kazyeva, E. V., Islamova, L. V., & Zinchenko, S. V. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4436-4442.

- Çetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 431-446.

- Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2020). Journal of Medicinal Chemistry, 63(15), 8246–8262.

- Gantsev, S. K., Kazyeva, E. V., Islamova, L. V., & Zinchenko, S. V. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4436-4442.

- ResearchGate. (n.d.). (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- MDPI. (n.d.).

- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). Bioorganic & Medicinal Chemistry, 17(11), 3871–3878.

- Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. (2008). European Journal of Medicinal Chemistry, 43(12), 2689–2698.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1019–1025.

- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1978). Die Pharmazie, 33(10), 649–651.

- Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4168–4171.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116768.

- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega.

- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- Journal of Medicinal and Chemical Sciences. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meddocsonline.org [meddocsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. chem.bg.ac.rs [chem.bg.ac.rs]

- 10. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." This means that the pyrazole core is present in a multitude of compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer effects.[2][3][4][5] The success of drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and several kinase inhibitors in oncology underscores the therapeutic potential of this heterocyclic motif.[2][6][7][8]

This guide focuses on a specific, promising subclass: 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid derivatives . The rationale for investigating this particular scaffold is twofold. Firstly, the pyrazole-3-carboxylic acid moiety is a key feature in many biologically active molecules, often acting as a crucial binding motif.[9][10][11] Secondly, the substitution at the 5-position with a 3-acetylaminophenyl group offers a vector for chemical modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced target specificity and reduced off-target effects. This guide will provide a comprehensive overview of the discovery process for these derivatives, from their rational design and synthesis to their biological evaluation and mechanistic elucidation.

Synthesis and Chemical Space Exploration

The successful discovery of novel therapeutic agents hinges on the ability to synthesize a diverse library of compounds for biological screening. The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is a well-established area of organic chemistry, with several reliable synthetic routes.

Retrosynthetic Analysis and Strategic Approach

The most common and efficient approach to constructing the 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid core involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of the target pyrazole scaffold.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization step.

Detailed Synthetic Protocol: A Representative Example

The following protocol outlines a robust, multi-step synthesis of a representative compound from this class. This protocol is designed to be self-validating, with clear steps and checkpoints.

Step 1: Synthesis of Ethyl 2-(3-nitrobenzoyl)-3-oxobutanoate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

Reaction: Cool the mixture to 0°C. Add a solution of 3-nitroacetophenone (1.0 eq) in anhydrous ethanol dropwise. After the addition is complete, add diethyl oxalate (1.2 eq) dropwise, maintaining the temperature below 5°C.

-

Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate

-

Setup: Dissolve the crude product from Step 1 in glacial acetic acid.

-

Reaction: Add hydrazine hydrate (1.5 eq) dropwise. Heat the mixture to reflux (approximately 110°C) for 4 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the pyrazole derivative.

Step 3: Reduction of the Nitro Group

-

Setup: Suspend the nitrophenyl pyrazole derivative from Step 2 in ethanol.

-

Reaction: Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to 70°C for 3 hours.

-

Workup: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

Step 4: Acetylation of the Amine

-

Setup: Dissolve the aminophenyl pyrazole derivative from Step 3 in dichloromethane.

-

Reaction: Add triethylamine (1.5 eq) followed by acetyl chloride (1.2 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acetylated product.

Step 5: Hydrolysis of the Ester

-

Setup: Dissolve the ethyl ester from Step 4 in a mixture of tetrahydrofuran (THF) and water.

-

Reaction: Add lithium hydroxide (2.0 eq) and stir at room temperature for 6 hours.

-

Workup: Acidify the reaction mixture to pH 2-3 with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final 5-(3-acetylaminophenyl)-1H-pyrazole-3-carboxylic acid derivative.

Characterization of Derivatives

The structure and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.[11]

-

Infrared (IR) Spectroscopy: To identify key functional groups such as C=O (carbonyl) and N-H (amine/amide).[11][12]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[4]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[13]

Biological Evaluation: Uncovering Therapeutic Potential

Given the broad spectrum of activities reported for pyrazole derivatives, a logical starting point for biological evaluation is to screen for anticancer and kinase inhibitory effects.

Anticancer Activity

Many pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][14][15][16] Therefore, a primary screen for anticancer activity is a crucial first step.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole derivatives (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Representative Cytotoxicity Data

| Compound | Target Cell Line | IC₅₀ (µM) |

| Derivative 1 | PC-3 (Prostate) | 1.22[17] |

| Derivative 2 | PC-3 (Prostate) | 1.24[17] |

| Doxorubicin (Control) | PC-3 (Prostate) | 0.93[17] |

| Sorafenib (Control) | PC-3 (Prostate) | 1.13[17] |

Kinase Inhibition Assays

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8][18] Several pyrazole-containing drugs are potent kinase inhibitors.[7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[6][17]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

-

Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This can be done using various formats, such as an ELISA-based assay or a luminescence-based assay (e.g., Kinase-Glo®).

-

Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Add the synthesized pyrazole derivatives at various concentrations. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate or the remaining ATP according to the specific assay kit instructions.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Representative VEGFR-2 Inhibition Data

| Compound | VEGFR-2 IC₅₀ (nM) |

| Derivative 1 | 38.28[17] |

| Derivative 2 | 8.93[17] |

| Sorafenib (Control) | 30.00[17] |

Structure-Activity Relationship (SAR) and Mechanistic Insights

Decoding the SAR of Pyrazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity.[19] For pyrazole derivatives, several key structural features have been shown to be important for activity:

-

Substituents at the 1-position: The nature of the substituent on the pyrazole nitrogen can significantly impact potency and selectivity.[19]

-

Substituents at the 3-position: The carboxylic acid or a carboxamide group at this position is often critical for binding to the target protein, forming key hydrogen bonds.[10][19]

-

Substituents at the 5-position: The nature and substitution pattern of the aryl ring at this position can influence potency and pharmacokinetic properties.[19] The 3-acetylamino group in the target scaffold provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.

Proposed Mechanism of Action: A Focus on Kinase Inhibition

The potent inhibition of VEGFR-2 by some pyrazole derivatives suggests a specific mechanism of action.[17] These compounds likely act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

Caption: Proposed mechanism of action via VEGFR-2 signaling pathway inhibition.

This inhibition of VEGFR-2 signaling disrupts the process of angiogenesis, thereby starving tumors of the nutrients and oxygen they need to grow and metastasize.

Conclusion and Future Directions

The 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes are well-defined, allowing for the creation of diverse chemical libraries. Initial biological screening has revealed potent anticancer and kinase inhibitory activities for derivatives of this class.

Future work should focus on:

-

Lead Optimization: Systematically modifying the scaffold to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox).

-

In Vivo Studies: Evaluating the most promising compounds in animal models of cancer to assess their efficacy and safety.

-

Target Deconvolution: For compounds with potent anticancer activity but an unknown mechanism, further studies will be needed to identify their specific molecular targets.

By leveraging the principles of medicinal chemistry and chemical biology outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile and valuable chemical scaffold.

References

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed.

- Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - American Chemical Society.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Recently Reported Biological Activities of Pyrazole Compounds - Request PDF.

- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons.

- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost

- Mini review on anticancer activities of Pyrazole Deriv

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

- Recent Advances in the Development of Pyrazole Deriv

- Current status of pyrazole and its biological activities - PMC - PubMed Central.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - ACS Public

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates - ResearchG

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - ACS Omega.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - Taylor & Francis Online.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - ResearchG

- Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents - Taylor & Francis Online.

- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchG

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. tdcommons.org [tdcommons.org]

- 14. ijnrd.org [ijnrd.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary screening of pyrazole carboxylic acid compounds

An In-Depth Technical Guide to the Preliminary Screening of Pyrazole Carboxylic Acid Compounds

Authored by a Senior Application Scientist

Foreword: Beyond the Scaffold - A Strategic Approach to Screening

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its versatility allows for diverse substitutions, making it a fertile ground for discovering novel therapeutics against a wide array of biological targets, from protein kinases to metabolic enzymes.[5][6][7][8][9][10] However, the journey from a library of pyrazole carboxylic acid derivatives to a promising lead compound is not one of brute force but of strategic, multi-parameter evaluation.

This guide eschews a simple checklist-style approach. Instead, it provides a logical framework for the preliminary screening cascade, grounded in the principles of causality and self-validation. We will explore not just what experiments to conduct, but why they are chosen, how they interlink, and how to interpret the resulting data to make informed decisions. Our objective is to implement a "fail early, fail cheap" strategy, ensuring that only the most viable candidates, characterized by on-target activity and favorable preliminary drug-like properties, advance to the resource-intensive stages of lead optimization.[11]

Part 1: Laying the Groundwork - Library Design and Target Validation

The success of any screening campaign is predicated on two fundamental inputs: the quality of the chemical matter and the biological relevance of the chosen target.

The Chemical Library: Designing for Diversity and Purpose

The synthesis of a pyrazole carboxylic acid library is the first critical step.[1][12][13] The core principle is to maximize chemical diversity around the pyrazole scaffold to explore a broad chemical space. Key diversification points typically include:

-

N1-substitution of the pyrazole ring: Influences steric bulk, hydrogen bonding potential, and overall compound conformation.

-

Substituents on the pyrazole ring (C3, C4, C5): Modulate electronic properties and provide vectors for interacting with specific amino acid residues in a target's binding pocket.

-

Modifications of the carboxylic acid group: While the carboxylate is often a key pharmacophore for establishing critical interactions (e.g., with a kinase hinge region), its conversion to amides or esters can profoundly alter activity and properties.[5][9]

The causality here is direct: a well-designed library that systematically probes different regions of chemical space is more likely to yield hits with varying potency, selectivity, and physicochemical properties, providing a richer dataset for establishing structure-activity relationships (SAR).[14][15]

Target Selection: Focusing the Search

Pyrazole carboxylic acids are particularly prominent as inhibitors of protein kinases, where the pyrazole scaffold can act as a bioisostere for other aromatic systems, and the carboxylic acid can form key hydrogen bonds.[2][5][9][10][16] For the purpose of this guide, we will proceed with the example of screening against a specific protein kinase, such as c-Jun N-terminal kinase (JNK-1), which is implicated in inflammatory diseases.[9] The choice of target dictates the entire downstream assay strategy. A validated target with a known role in disease pathology provides the authoritative grounding for the entire project.

Part 2: The Primary Campaign - High-Throughput Screening (HTS)

The primary screen is a large-scale experiment designed to rapidly identify "hits"—compounds that display activity against the target in a single-concentration assay.[17][18] Efficiency and robustness are paramount.

Assay Choice: The Primacy of Fluorescence

For kinase targets, fluorescence-based assays are the most common choice in HTS due to their sensitivity, scalability, and compatibility with automation.[17] A typical format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a fluorescence polarization (FP) assay.

Causality of Choice: These methods are less susceptible to interference from colored or fluorescent library compounds compared to simple absorbance assays. They are homogenous ("mix-and-read"), eliminating time-consuming wash steps and making them amenable to high-density plate formats (384- or 1536-well), which is essential for screening large libraries.[19][20]

Workflow for a Primary HTS Campaign

The following diagram outlines the logical flow of a typical HTS campaign.

Caption: Decision-Making Workflow for Hit Triage and Prioritization.

Part 4: Proving the Mechanism - Secondary and Cellular Assays

Once potent hits are identified, the next crucial step is to verify that their activity translates to a more complex biological environment and that the observed inhibition is not an artifact of the primary assay format.

Orthogonal Biochemical Assays

An orthogonal assay measures the same endpoint (e.g., kinase inhibition) but uses a different technology. For example, if the primary screen was TR-FRET, an orthogonal assay could be a radioactivity-based filter binding assay or a mobility-shift assay.

Causality: If a compound is a true inhibitor, it should be active regardless of the detection method. If its activity disappears in the orthogonal assay, it was likely a false positive caused by interference with the primary assay's detection system (e.g., quenching fluorescence). This is a critical self-validating step.

Cell-Based Assays: The First Look at Biological Effect

The ultimate goal is for a compound to work in a living system. Cell-based assays provide the first indication of a compound's ability to cross the cell membrane, engage its target in the cellular milieu, and elicit a biological response. [21][22]For an anticancer kinase target, a common secondary assay is a cell proliferation or cytotoxicity assay. [23][24]

Experimental Protocol: Cell Proliferation Assay (MTT/CellTiter-Glo)

This protocol describes a general method for assessing a compound's effect on the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells). [5][21]

-

Cell Plating: Seed MCF-7 cells into a 96-well, clear-bottom plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the confirmed pyrazole carboxylic acid hits. Add the compounds to the cells (final DMSO concentration < 0.5%). Include "vehicle only" (DMSO) control wells.

-

Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the luminescent signal to the vehicle-treated control wells and plot the results against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 5: Early Assessment of Drug-Like Properties (ADME-Tox)

Concurrent with secondary biological screening, it is vital to assess the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties of the hits. [25][26]Poor properties are a leading cause of drug candidate failure, and identifying these issues early saves immense resources. [11][27]

Key In Vitro ADME-Tox Assays

-

Aqueous Solubility: Measures how well the compound dissolves in water. Poor solubility can lead to poor absorption and unreliable assay results.

-

Metabolic Stability (Microsomal Assay): Assesses how quickly the compound is metabolized by liver enzymes (microsomes). A compound that is metabolized too rapidly will have a short half-life in the body, limiting its therapeutic effect. [11]* Cytotoxicity: Evaluates the compound's general toxicity to cells, often using a non-target cell line (e.g., HEK293). This helps distinguish targeted anti-proliferative effects from non-specific toxicity. [28] Integrating these assays early allows for the creation of a multi-parameter optimization matrix. The ideal compound is not necessarily the most potent but the one with the best balance of potency, cellular activity, and favorable ADME properties. [29]

Caption: Example Kinase Cascade (JNK Pathway) Targeted by an Inhibitor.

Conclusion: The Transition to Lead Optimization

The preliminary screening cascade described in this guide transforms a large, uncharacterized chemical library into a small, well-defined set of "hit" compounds. These hits are not final drug candidates. They are, however, validated starting points for the next phase: Hit-to-Lead optimization. [30][31][32][33]Each hit is characterized by:

-

Confirmed, dose-dependent activity in a biochemical assay.

-

Verified on-target activity in a cellular context.

-

An initial profile of its drug-like properties.

-

A defined structure that can serve as the foundation for medicinal chemistry efforts to improve potency, selectivity, and ADME characteristics.

By following this logical, evidence-based workflow, research organizations can significantly increase the efficiency and probability of success in the long and complex process of drug discovery.

References

- ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003). Drug Discovery Today.

- Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. (2007). Organic & Biomolecular Chemistry.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.

- Importance of ADME/Tox in Early Drug Discovery. (2022).

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- In Vitro ADME-Tox Profiling.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry.

- High-Throughput Inhibitor Assays and Screening.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology.

- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). Unknown Source.

- High-Throughput Screening Assays. Assay Genie.

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Thermo Fisher Scientific.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry.

- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers.

- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2008). Lab on a Chip.

- Cell-based Assays for Drug Discovery. Reaction Biology.

- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. (2007).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals.

- Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!.

- High-throughput Enzyme Screening.

- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.

- Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity.

- Integrated Strategy for Hit-to-Lead Optimiz

- Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. (2021). STAR Protocols.

- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). Bioorganic & Medicinal Chemistry Letters.

- Hit-to-Lead Optimization Strategy In Drug Discovery. (2021). Pharmaceutical Technology.

- Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. (2022). YouTube.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 12. mdpi.com [mdpi.com]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 19. assaygenie.com [assaygenie.com]

- 20. High-throughput Enzyme Screening [creative-enzymes.com]

- 21. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell-culture based test systems for anticancer drug screening | EurekAlert! [eurekalert.org]

- 25. lifechemicals.com [lifechemicals.com]

- 26. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 27. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. cell4pharma.com [cell4pharma.com]

- 30. biosolveit.de [biosolveit.de]

- 31. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pharmtech.com [pharmtech.com]

- 33. youtube.com [youtube.com]

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid mechanism of action studies

An In-Depth Technical Guide Topic: Elucidating the Mechanism of Action for 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Abstract